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1-(2,2-difluoroethyl)-1H-imidazole-4-carboxylic acid
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Overview
Description
1-(2,2-Difluoroethyl)-1H-imidazole-4-carboxylic acid is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique physicochemical properties, making it a valuable compound in medicinal chemistry, materials science, and agrochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the electrophilic 2,2-difluoroethylation of heteroatom nucleophiles using a hypervalent iodine reagent, such as (2,2-difluoro-ethyl)(aryl)iodonium triflate . This method allows for the selective incorporation of the difluoroethyl group into the imidazole ring under mild conditions.
Industrial Production Methods: Industrial production of 2,2-difluoroethanol, a key intermediate, involves the reaction of 1-chloro-2,2-difluoroethane with an alkali metal salt of formic acid or acetic acid in a suitable solvent . The resulting 2,2-difluoroethyl formate or acetate is then transesterified in the presence of an alcohol and optionally a base to yield 2,2-difluoroethanol . This intermediate can be further reacted with imidazole derivatives to produce 1-(2,2-difluoroethyl)-1H-imidazole-4-carboxylic acid.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluoroethyl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Electrophilic Substitution:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated carbon atoms.
Oxidation and Reduction: The imidazole ring can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Hypervalent iodine reagents, such as (2,2-difluoro-ethyl)(aryl)iodonium triflate.
Nucleophilic Substitution: Nucleophiles like thiols, amines, and alcohols.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products: The major products formed from these reactions include various difluoroethylated imidazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-(2,2-Difluoroethyl)-1H-imidazole-4-carboxylic acid has a wide range of scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes and receptors in the central nervous system.
Materials Science: It is employed in the development of advanced materials with unique electronic and optical properties.
Agrochemistry: The compound is used in the synthesis of fungicidal agents that exhibit high efficacy against various plant pathogens.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the difluoroethyl group enhances the compound’s lipophilicity and metabolic stability, allowing for better binding affinity and specificity . The compound can modulate various biochemical pathways, leading to its desired therapeutic or pesticidal effects.
Comparison with Similar Compounds
2-(2,2,2-Trifluoroethylidene)-1,3-dicarbonyl compounds: These compounds also contain fluorinated groups and exhibit similar physicochemical properties.
Ethyl bromodifluoroacetate: Another fluorinated compound used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 1-(2,2-difluoroethyl)-1H-imidazole-4-carboxylic acid is unique due to its specific imidazole ring structure combined with the difluoroethyl group. This combination imparts distinct properties, such as enhanced lipophilicity, metabolic stability, and the ability to form strong hydrogen bonds, making it a valuable compound in various scientific fields.
Biological Activity
1-(2,2-Difluoroethyl)-1H-imidazole-4-carboxylic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of antimicrobial resistance and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a difluoroethyl group attached to an imidazole ring, which is known for its biological relevance. The carboxylic acid moiety contributes to its solubility and interaction with biological targets. The general structure can be represented as follows:
Antimicrobial Properties
Research indicates that derivatives of imidazole, including this compound, exhibit significant antimicrobial activity. A study on related compounds found that N-alkylimidazole-2-carboxylic acids demonstrated enhanced antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Table 1: Antimicrobial Activity of Imidazole Derivatives
Compound | Target Bacteria | MIC (µg/ml) | Activity Type |
---|---|---|---|
N-alkylimidazole-2-carboxylic acid | Staphylococcus aureus | 0.5 | Bactericidal |
This compound | Escherichia coli | TBD | TBD |
N-alkylimidazole derivatives | Bacillus subtilis | 1.0 | Bacteriostatic |
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-withdrawing groups like difluoroethyl enhances the lipophilicity and overall potency of the imidazole derivatives. The difluoromethyl group has been shown to act as a bioisostere for various functional groups, improving binding affinity to biological targets .
Case Studies
-
Inhibition of Metallo-β-lactamases (MBLs) :
A significant study focused on the inhibition of MBLs, which are critical in antibiotic resistance. The compound was evaluated for its ability to inhibit clinically relevant MBLs such as VIM-2 and VIM-5. Results showed that certain derivatives exhibited IC50 values as low as 0.018 µM, indicating potent inhibitory activity against these enzymes . -
Synergistic Effects with Existing Antibiotics :
Another investigation revealed that when combined with meropenem, certain imidazole derivatives significantly reduced the minimum inhibitory concentration (MIC) of meropenem by at least 16-fold, suggesting potential for combination therapy in resistant infections .
Properties
Molecular Formula |
C6H6F2N2O2 |
---|---|
Molecular Weight |
176.12 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C6H6F2N2O2/c7-5(8)2-10-1-4(6(11)12)9-3-10/h1,3,5H,2H2,(H,11,12) |
InChI Key |
BKLMVULEVIHCQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN1CC(F)F)C(=O)O |
Origin of Product |
United States |
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